

A Head-to-Head Battle of SHP2 Inhibitors: SPI-112 vs. SHP099

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Compound of Interest		
Compound Name:	SPI-112	
Cat. No.:	B1682163	Get Quote

In the landscape of targeted cancer therapy, the protein tyrosine phosphatase SHP2 has emerged as a critical node in cellular signaling pathways, making it a compelling target for drug development. Among the numerous inhibitors developed, **SPI-112** and SHP099 represent two distinct approaches to targeting this enzyme. This guide provides a detailed comparison of their performance, supported by available preclinical data, for researchers and drug development professionals.

At a Glance: Key Differences

Feature	SPI-112	SHP099	
Mechanism of Action	Competitive Inhibitor	Allosteric Inhibitor	
Binding Site	Catalytic Site	Allosteric (non-catalytic) pocket	
Cell Permeability	No	Yes	
Prodrug Available	Yes (SPI-112Me)	Not applicable	
Oral Bioavailability	Not reported	Yes	
In Vivo Efficacy	Not reported for SPI-112	Demonstrated in xenograft models	

Quantitative Performance Metrics



The following tables summarize the key quantitative data for **SPI-112** and SHP099 based on published preclinical studies. It is important to note that these values were not determined in head-to-head experiments and may have been generated under different assay conditions.

Table 1: Biochemical Potency and Selectivity

Inhibitor	Target	IC50	Ki	KD	Selectivity
SPI-112	SHP2	1 μM[1]	0.8 μM[1]	1.30 μM[1]	~14.5-fold vs. PTP1B, ~18.3-fold vs. PTP[1]
SHP099	SHP2	71 nM[2]	Not Reported	Not Reported	No detectable activity against a panel of 21 phosphatase s (including SHP1)[2]

Table 2: Cellular Activity



Inhibitor	Cell Line	Assay	Effect
SPI-112Me	MDA-MB-468	EGF-stimulated SHP2 activity	77% reduction at 20 μM[3]
MDA-MB-468	EGF-stimulated pERK1/2	Inhibition observed at 10 μM[3]	
TF-1/Shp2E76K	Cell survival	Inhibition of mutant- dependent survival[3]	•
SHP099	KYSE520	pERK levels	50-70% reduction in vivo[4]
Multiple Myeloma	Cell proliferation	Inhibition via apoptosis and cell cycle arrest[5]	
Somatotroph tumor	Cell proliferation	Decreased in vitro and in vivo[6]	-

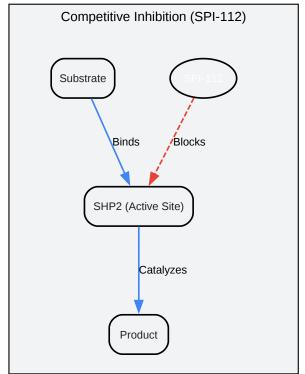
Mechanism of Action: A Tale of Two Strategies

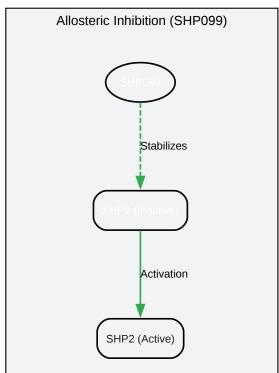
The fundamental difference between **SPI-112** and SHP099 lies in their mechanism of inhibition.

SPI-112 is a competitive inhibitor, meaning it directly competes with the substrate for binding to the catalytic active site of SHP2.[1] This mode of action is common for many enzyme inhibitors. However, a significant drawback of **SPI-112** is its lack of cell permeability due to a polar group, which has necessitated the development of a methyl ester prodrug, **SPI-112**Me, to facilitate cellular uptake.[3][7][8][9]

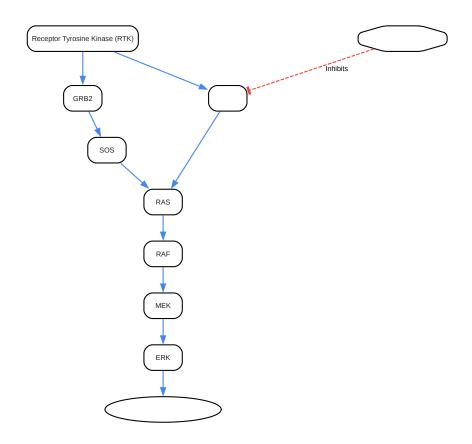
SHP099, on the other hand, is an allosteric inhibitor.[10][11][12] It binds to a novel, tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, which is distinct from the active site.[11] This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its activation.[12] This allosteric mechanism contributes to its high selectivity and favorable pharmacokinetic properties, including oral bioavailability.[2][13]



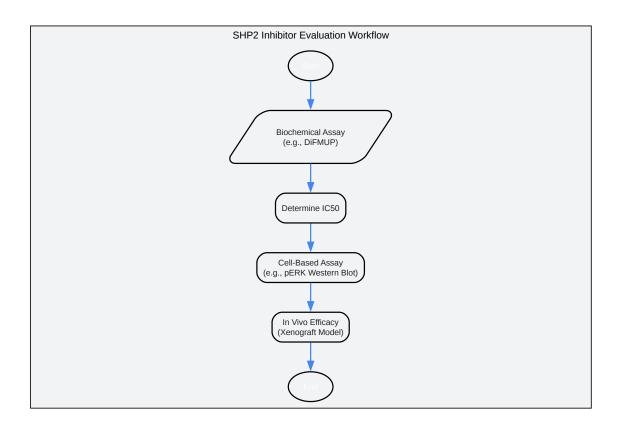












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